6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
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Overview
Description
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the pyridine and carbaldehyde groups.
6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid: This compound has a similar core structure but with a nicotinic acid moiety instead of a pyridine-3-carbaldehyde.
5-Oxa-2-azabicyclo[2.2.2]octane: This compound has a different bicyclic structure but shares some chemical properties.
Uniqueness
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is unique due to its combination of a bicyclic core with a pyridine-3-carbaldehyde moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific applications.
Biological Activity
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a novel compound characterized by its unique bicyclic structure, which integrates a pyridine ring with an azabicyclo framework. This structural arrangement is believed to contribute significantly to its biological activity and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a carbaldehyde group at the 3-position and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety at the 6-position. This configuration is crucial for its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The presence of the aldehyde functional group allows for nucleophilic addition reactions, which can lead to the formation of biologically active derivatives.
Pharmacological Properties
Research indicates that compounds with similar bicyclic structures exhibit a range of pharmacological activities, including:
- Analgesic effects : Some derivatives have shown promise in pain relief.
- Neuropharmacological applications : Variants of azabicyclo compounds are being investigated for their effects on neurological disorders.
Table 1 summarizes notable properties of related compounds:
Compound Name | Structure | Notable Properties |
---|---|---|
5-Azabicyclo[3.3.0]octane | Structure | Known for analgesic properties |
7-Azabicyclo[4.2.0]octane | Structure | Exhibits psychoactive effects |
8-Azabicyclo[4.3.0]nonane | Structure | Potential use in neuropharmacology |
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Techniques : Various synthetic approaches have been developed, including methods that utilize transition metal-catalyzed reactions to construct complex heterocycles.
-
Case Studies :
- A study published in Organic & Biomolecular Chemistry explored the interaction of similar azabicyclic compounds with biological systems, demonstrating their potential in drug design and development .
- Another research highlighted the use of derivatives in cancer treatment, showing selective inhibition of tumor cell growth without affecting non-tumorigenic cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in signaling pathways relevant to various diseases, including cancer and neurological disorders.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-6-8-1-2-11(12-4-8)13-5-10-3-9(13)7-15-10/h1-2,4,6,9-10H,3,5,7H2 |
InChI Key |
XMVRIBDEHZEUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
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